molecular formula C12H14N4 B2655567 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine CAS No. 928709-62-0

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine

Cat. No.: B2655567
CAS No.: 928709-62-0
M. Wt: 214.272
InChI Key: KAGKUIXYISYPGO-UHFFFAOYSA-N
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Description

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine typically involves the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar structure but contains a thieno ring instead of a phenyl ring.

    4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: This compound has a methylthio group instead of a 4-methylphenyl group.

Uniqueness

4-Hydrazino-6-methyl-2-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its hydrophobic interactions with molecular targets, potentially leading to increased potency and selectivity in biological applications.

Properties

IUPAC Name

[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(15-12)16-13/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKUIXYISYPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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